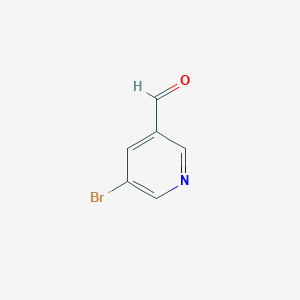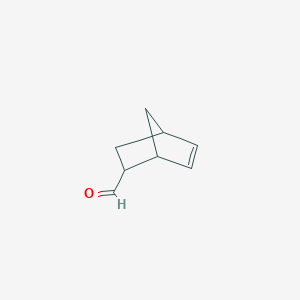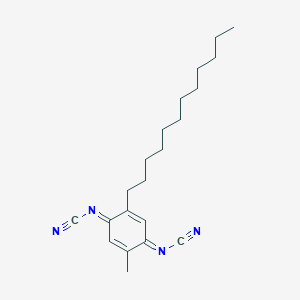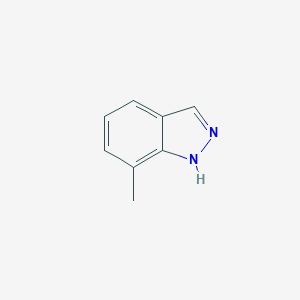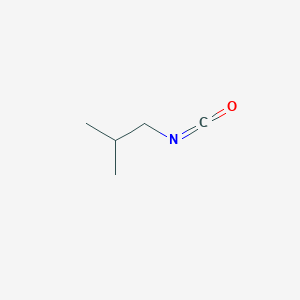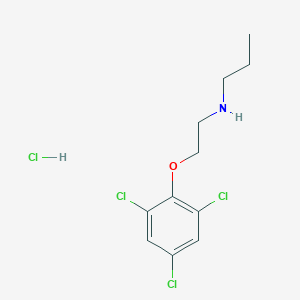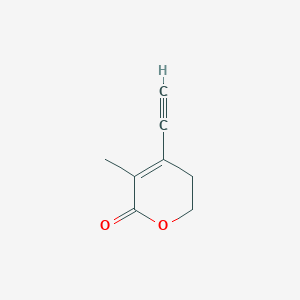
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one (EMDP) is a synthetic compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the pyranone family of compounds and is known for its unique chemical structure, which gives it a range of interesting properties. In
Mechanism Of Action
The mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is not well understood, but it is thought to involve the inhibition of certain enzymes in the body. Specifically, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one may be able to increase the levels of acetylcholine in the brain, which could have a range of interesting effects.
Biochemical And Physiological Effects
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to have a range of interesting biochemical and physiological effects. For example, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been shown to have anticonvulsant and antinociceptive effects, suggesting that it may be useful for the treatment of epilepsy and pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its relative ease of synthesis. The compound can be obtained in high yields with a high degree of purity, making it ideal for use in a range of applications. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied, and its properties are well understood, making it a reliable and predictable compound to work with.
One of the main limitations of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its potential toxicity. The compound has been shown to be toxic in high doses, and care must be taken when handling it. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has a relatively short half-life, meaning that it may not be suitable for use in long-term studies.
Future Directions
There are a number of interesting future directions for research on 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one. For example, the compound could be studied further for its potential use in the treatment of anxiety disorders, epilepsy, and pain. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be used as a starting material for the synthesis of other pyranone compounds, which could be studied for their potential use in drug discovery. Finally, the mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be studied further to better understand how the compound interacts with the body.
Synthesis Methods
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is synthesized through a multi-step process that involves the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a pyranone intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is relatively straightforward, and the compound can be obtained in high yields with a high degree of purity.
Scientific Research Applications
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied for its potential use in scientific research. The compound has been shown to have a range of interesting properties that make it useful for a variety of applications. For example, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been used as a starting material for the synthesis of other pyranone compounds, which have been studied for their potential use in drug discovery.
properties
CAS RN |
113490-30-5 |
|---|---|
Product Name |
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one |
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C8H8O2/c1-3-7-4-5-10-8(9)6(7)2/h1H,4-5H2,2H3 |
InChI Key |
POVGESNNJPQZLH-UHFFFAOYSA-N |
SMILES |
CC1=C(CCOC1=O)C#C |
Canonical SMILES |
CC1=C(CCOC1=O)C#C |
synonyms |
2H-Pyran-2-one, 4-ethynyl-5,6-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



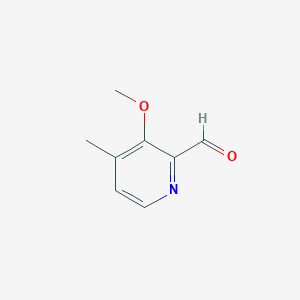
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
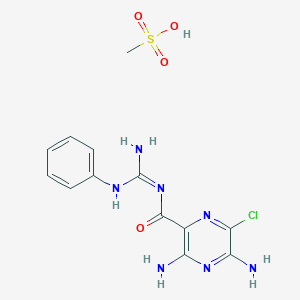
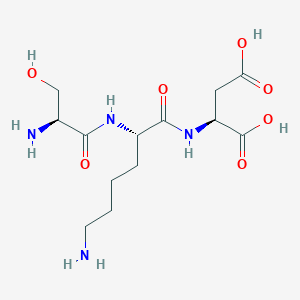
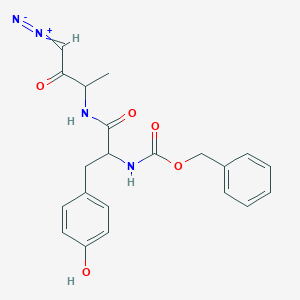
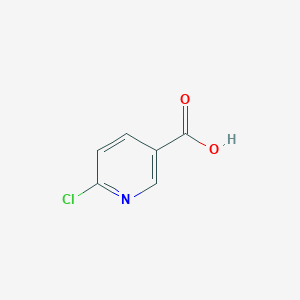
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
